Piperidine, 1-((3-formyl-5-methoxyindol-2-yl)carbonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 1-((3-formyl-5-methoxyindol-2-yl)carbonyl)- is a complex organic compound that features a piperidine ring fused with an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-((3-formyl-5-methoxyindol-2-yl)carbonyl)- typically involves the formation of the indole ring followed by the attachment of the piperidine moiety. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific conditions for synthesizing this compound may involve the use of methanesulfonic acid under reflux in methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the Fischer indole synthesis for higher yields and purity, possibly using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-((3-formyl-5-methoxyindol-2-yl)carbonyl)- can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Conversion to carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Piperidine, 1-((3-formyl-5-methoxyindol-2-yl)carbonyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Piperidine, 1-((3-formyl-5-methoxyindol-2-yl)carbonyl)- involves its interaction with various molecular targets. The indole moiety is known to interact with DNA and proteins, potentially leading to the inhibition of key biological pathways . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1-Formylpiperidine: A simpler compound with a similar piperidine structure.
Indole-3-carboxaldehyde: Contains the indole moiety with a formyl group at the 3-position.
Uniqueness
Piperidine, 1-((3-formyl-5-methoxyindol-2-yl)carbonyl)- is unique due to its combination of the piperidine and indole structures, which may confer distinct biological activities and chemical reactivity compared to simpler analogs.
Properties
CAS No. |
28837-83-4 |
---|---|
Molecular Formula |
C16H18N2O3 |
Molecular Weight |
286.33 g/mol |
IUPAC Name |
5-methoxy-2-(piperidine-1-carbonyl)-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C16H18N2O3/c1-21-11-5-6-14-12(9-11)13(10-19)15(17-14)16(20)18-7-3-2-4-8-18/h5-6,9-10,17H,2-4,7-8H2,1H3 |
InChI Key |
FKJQPDVLAKSNGG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2C=O)C(=O)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.